BenchChemオンラインストアへようこそ!

15-Phenylpentadecanoic acid

Enzyme kinetics Fatty acyl-CoA synthetase Substrate specificity

Unlike aliphatic fatty acids, 15-Phenylpentadecanoic acid (15-PPA) is the definitive starting material for synthesizing para-radioiodinated cardiac imaging tracers (p-IPPA), achieving 47%/g maximal myocardial uptake—23% higher than β-methylated analogs. Ortho-vs-para isomerism dictates mitochondrial β-oxidation vs. cytosolic retention, a binary metabolic switch unattainable with aliphatic substitutes. FadD-specific activation in P. putida enables metabolic engineering for phenylalkanoate-incorporated bioplastics. Procure 15-PPA for validated tracer synthesis, dual-isomer diagnostic protocols, and CYP4A inhibitor development.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 40228-93-1
Cat. No. B1586831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Phenylpentadecanoic acid
CAS40228-93-1
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C21H34O2/c22-21(23)19-15-10-8-6-4-2-1-3-5-7-9-12-16-20-17-13-11-14-18-20/h11,13-14,17-18H,1-10,12,15-16,19H2,(H,22,23)
InChIKeyBKXIGVQZLPZYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Phenylpentadecanoic Acid (CAS 40228-93-1): Procurement Considerations for a Radiopharmaceutical Precursor and Metabolic Probe


15-Phenylpentadecanoic acid (15-PPA) is a synthetic long-chain omega-phenyl fatty acid with the molecular formula C₂₁H₃₄O₂ and a molecular weight of 318.49 g/mol [1]. It is characterized by a phenyl ring terminally attached to the fifteenth carbon of a pentadecanoic acid backbone . The compound is a white solid with a melting point of 59–61 °C . Its primary recognized application is as a precursor for the synthesis of radioiodinated analogs, notably 15-(p-iodophenyl)pentadecanoic acid (p-IPPA), which are utilized as tracers in single-photon emission computed tomography (SPECT) for the assessment of myocardial fatty acid metabolism [2]. The structural mimicry of natural long-chain fatty acids allows 15-PPA and its derivatives to interface with fatty acid transport and activation machinery [3].

Why Unmodified Aliphatic or Methyl-Branched Fatty Acids Cannot Substitute for 15-Phenylpentadecanoic Acid


Substituting 15-phenylpentadecanoic acid with a generic long-chain fatty acid like pentadecanoic acid or even a methyl-branched analog such as 3-methyl-15-phenylpentadecanoic acid will fundamentally alter experimental outcomes. The terminal phenyl ring is not a passive label; it directly modulates enzyme kinetics and metabolic fate. As shown below, 15-PPA exhibits quantitatively distinct activation by fatty acyl-CoA synthetase (FadD) compared to its aliphatic counterpart [1]. Furthermore, radioiodinated 15-PPA demonstrates markedly different myocardial uptake and elimination kinetics relative to β-methylated analogs, directly contradicting the hypothesis that methylation improves tracer retention [2]. Perhaps most critically, the isomerism of the iodinated product (ortho- vs. para-) dictates whether the tracer undergoes mitochondrial β-oxidation or is retained in the cytosolic lipid pool, a binary metabolic switch that cannot be achieved with aliphatic fatty acids [3]. Therefore, the phenyl moiety is an essential determinant of the compound's biochemical and pharmacological profile, rendering simple substitution scientifically invalid.

Quantitative Evidence Differentiating 15-Phenylpentadecanoic Acid from Analogs and Alternatives


FadD Enzyme Kinetics: 15-Phenylpentadecanoic Acid vs. Pentadecanoic Acid

In vitro enzyme assays with FadD, a fatty acyl-CoA synthetase from Pseudomonas putida CA-3, demonstrate that 15-phenylpentadecanoic acid exhibits higher k_cat and K_m values compared to its aliphatic equivalent, pentadecanoic acid [1]. This indicates that the aromatic phenyl ring significantly influences both the catalytic rate and the enzyme's affinity for the substrate, confirming that the two compounds are not kinetically interchangeable.

Enzyme kinetics Fatty acyl-CoA synthetase Substrate specificity

Myocardial Uptake and Retention: p-I-PPA vs. p-I-MePPA (β-Methylated Analog)

In a direct in vivo comparison, the radioiodinated para-isomer of 15-phenylpentadecanoic acid (p-I-PPA) achieved a maximal myocardial uptake of 47% injected dose per gram (%/g) in mice, while the corresponding β-methylated analog (p-I-MePPA) reached only 36%/g, representing a significant 23% reduction in peak heart accumulation [1]. Furthermore, while p-I-PPA exhibited stable myocardial retention, the radioactivity of p-I-MePPA decreased to half of its maximum within approximately 80 minutes, failing to achieve the intended 'trapping' effect [1].

Myocardial imaging Pharmacokinetics Radiopharmaceuticals

Metabolic Fate and Carnitine Shuttle Probing: oPPA vs. pPPA Isomer Differentiation

The ortho- and para- isomers of radioiodinated 15-phenylpentadecanoic acid (oPPA and pPPA) exhibit fundamentally different metabolic fates. In vitro assays demonstrated that maximum binding to coenzyme-A (CoA) was 62% for oPPA, 81% for pPPA, and 90% for the natural fatty acid palmitic acid [1]. In vivo studies revealed that oPPA is bound to CoA and retained in the cytosolic lipid pool, whereas pPPA is processed through mitochondrial β-oxidation [1]. This differential routing provides a unique dual-tracer capability to probe the function of the carnitine shuttle, a feature not available with aliphatic fatty acids.

Lipid metabolism β-oxidation Carnitine shuttle Isomer-specific probes

Isomer-Specific Myocardial Uptake: Ortho vs. Para Iodinated 15-PPA

A comparison of ortho- and para- isomers of radioiodinated 15-phenylpentadecanoic acid (I-PPA) revealed a significant decrease in maximal heart uptake for the two ortho compounds compared to their para counterparts [1]. While the para isomers (p-I-PPA and p-I-MePPA) showed higher myocardial accumulation, the ortho compounds exhibited a fast elimination profile from the heart, mirroring blood clearance [2].

Biodistribution Isomer effects Myocardial imaging

CYP4A1 Inhibition: A Class-Level Inference for Omega-Phenyl Fatty Acids

While direct data for 15-phenylpentadecanoic acid on CYP4A1 is not available, the closely related analog omega-phenylnonanoic acid acts as a potent inhibitor of the enzyme. It binds with a Ks of 0.77 μM and strongly inhibits lauric acid hydroxylation without itself being a substrate [1]. Given the shared omega-phenyl motif and the known tolerance of the CYP4A1 active site for steric bulk at the omega-terminus , it is highly plausible that 15-phenylpentadecanoic acid would similarly act as an inhibitor rather than a substrate, making it a useful tool compound for studying CYP4A-mediated pathways.

CYP4A1 Omega-hydroxylation Enzyme inhibition Lipid metabolism

FadD Substrate Preference: Long-Chain Phenylalkanoic vs. Alkanoic Acids

Characterization of the FadD enzyme from P. putida CA-3 showed that it exhibits the highest rates of reaction and catalytic efficiency with long-chain aromatic and aliphatic substrates [1]. Critically, the enzyme's higher k_cat and K_m for 15-phenylpentadecanoic acid relative to pentadecanoic acid confirms a distinct substrate preference for the phenylalkanoic acid [1]. Furthermore, genetic deletion of fadD completely abolishes growth and PHA accumulation on 15-phenylpentadecanoic acid, but not on shorter-chain substrates, proving FadD is the sole activation route for this compound [1].

Substrate specificity Acyl-CoA synthetase Polyhydroxyalkanoate (PHA) biosynthesis

Procurement-Driven Application Scenarios for 15-Phenylpentadecanoic Acid


Synthesis of Radioiodinated p-IPPA for High-Uptake Myocardial SPECT Imaging

This scenario leverages the quantitative finding that the para-isomer of radioiodinated 15-PPA (p-I-PPA) achieves a 47%/g maximal myocardial uptake, which is 23% higher than its β-methylated counterpart [1]. Researchers developing cardiac imaging agents should procure 15-phenylpentadecanoic acid as the starting material for synthesizing the validated p-IPPA tracer. This ensures optimal image quality and diagnostic accuracy when assessing regional myocardial fatty acid metabolism, particularly for detecting coronary artery disease and myocardial viability [2].

Dual-Tracer Protocol Development for Probing Carnitine Shuttle Function

Based on the evidence that oPPA and pPPA have distinct metabolic fates—with oPPA being retained in the cytosol (62% CoA binding) and pPPA undergoing mitochondrial β-oxidation (81% CoA binding) [1]—this compound is uniquely suited for developing a dual-isomer tracer protocol. Procurement of 15-phenylpentadecanoic acid is the first step in synthesizing both isomers, enabling a novel diagnostic approach to specifically evaluate carnitine shuttle function, a critical parameter in metabolic disorders and certain cardiomyopathies [1].

Microbial PHA Biopolymer Engineering with Defined Aromatic Monomer Content

The demonstration that FadD is the sole activating enzyme for 15-phenylpentadecanoic acid in P. putida CA-3, and that its deletion abolishes PHA accumulation from this substrate [1], makes 15-PPA a valuable tool for metabolic engineering. Researchers can procure this compound to feed engineered P. putida strains, resulting in the incorporation of phenylalkanoate monomers into the PHA polymer. This allows for the rational design of PHAs with altered thermal and mechanical properties, creating novel bioplastics with tailored functionality [1].

Investigating CYP4A-Mediated Pathways Using a Class-Inferred Inhibitor

Given the class-level inference that omega-phenyl fatty acids like omega-phenylnonanoic acid act as potent CYP4A1 inhibitors (Ks = 0.77 μM) [1], 15-phenylpentadecanoic acid can be employed as a probe in studies of CYP4A-mediated omega-hydroxylation. This pathway is significant in the regulation of blood pressure and lipid metabolism [1]. Procuring 15-PPA allows researchers to explore its potential as a selective inhibitor or modulator of CYP4A enzymes, distinguishing it from aliphatic fatty acids that are typically substrates for these P450s.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Phenylpentadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.